Hept-4-EN-6-ynoic acid

Lipophilicity Drug Design Physicochemical Properties

Researchers pursuing sequential, site-specific bioconjugation often find monofunctional fatty acids limiting-offering only a single reactive handle. Hept-4-en-6-ynoic acid (CAS 18525-62-7) solves this with its unique dual ene-yne architecture, enabling orthogonal CuAAC and thiol-ene click reactions on a single scaffold. • Dual orthogonal handles: terminal alkyne for CuAAC; internal alkene for thiol-ene conjugation. • Solid at RT (mp 64-66 °C) for precise weighing; moderate lipophilicity (XLogP3 0.9). • Reliable supply with batch-to-batch consistency for chemical biology and materials research.

Molecular Formula C7H8O2
Molecular Weight 124.139
CAS No. 18525-62-7
Cat. No. B579151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHept-4-EN-6-ynoic acid
CAS18525-62-7
SynonymsHEPT-4-EN-6-YNOIC ACID
Molecular FormulaC7H8O2
Molecular Weight124.139
Structural Identifiers
SMILESC#CC=CCCC(=O)O
InChIInChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h1,3-4H,5-6H2,(H,8,9)
InChIKeyYBHANHMRQCTFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hept-4-EN-6-ynoic Acid Overview


Hept-4-en-6-ynoic acid (CAS 18525-62-7) is a synthetic seven-carbon unsaturated fatty acid featuring both an internal alkene (C4=C5) and a terminal alkyne (C6≡C7) within its short-chain carboxylic acid structure [1]. With a molecular formula of C7H8O2 and a molecular weight of 124.14 g/mol, this compound exists as a solid at room temperature (melting point 64-66 °C) and exhibits a predicted lipophilicity (XLogP3-AA) of 0.9 . Its unique enyne architecture distinguishes it from common monounsaturated or alkynoic fatty acids and positions it as a versatile building block for orthogonal click chemistry, cycloisomerization reactions, and the construction of complex molecular scaffolds [1].

Substitution Challenges for Hept-4-EN-6-ynoic Acid


The substitution of Hept-4-en-6-ynoic acid with simpler fatty acid analogs such as hept-4-ynoic acid, hept-6-ynoic acid, or hept-4-enoic acid is not functionally equivalent due to profound differences in physicochemical properties and chemical reactivity that stem from its dual alkene-alkyne functionality [1]. While monofunctional analogs offer only a single reactive handle (alkene or alkyne) for further derivatization, Hept-4-en-6-ynoic acid provides two orthogonal clickable sites—enabling sequential or chemoselective modifications that are unattainable with single-functionality compounds [2]. Additionally, its solid-state nature and lower lipophilicity (XLogP3 0.9 vs. 1.2 for alkynoic analogs) alter its handling, solubility, and partitioning behavior in both synthetic and biological contexts [1]. These distinctions carry tangible consequences for procurement: selecting a monofunctional analog may preclude access to the advanced synthetic methodologies and material properties that Hept-4-en-6-ynoic acid uniquely supports.

Hept-4-EN-6-ynoic Acid vs. Closest Analogs


Lipophilicity: Comparison with Alkynoic Analogs

Hept-4-en-6-ynoic acid displays a predicted lipophilicity (XLogP3-AA) of 0.9, which is notably lower than that of its structurally related alkynoic analogs hept-4-ynoic acid and hept-6-ynoic acid, both of which have an XLogP3 of 1.2 [1]. The presence of the internal alkene in the enyne scaffold reduces overall hydrophobicity compared to the purely alkynic acids, a property that can influence membrane permeability and aqueous solubility in biological assays [1].

Lipophilicity Drug Design Physicochemical Properties

Melting Point vs. Saturated Heptanoic Acid

Hept-4-en-6-ynoic acid is a solid at room temperature with a reported melting point range of 64–66 °C (recrystallized from ligroine) . In stark contrast, saturated heptanoic acid (enanthic acid) is a liquid with a melting point of -7.5 °C [1]. This ~71 °C difference in melting point translates into markedly different handling and storage characteristics.

Melting Point Solid-State Properties Handling

Dual Click Reactivity: Thiol-ene and Azide-alkyne

Hept-4-en-6-ynoic acid is a rare example of a short-chain fatty acid that simultaneously contains both an alkene (ene) and an alkyne (yne) functionality. This dual reactivity enables orthogonal click chemistry strategies: the alkene can participate in radical-mediated thiol-ene click reactions, while the terminal alkyne is compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne click reactions [1]. In contrast, monofunctional analogs such as hept-4-ynoic acid or hept-4-enoic acid offer only a single clickable moiety, limiting them to one functionalization event [2]. While no direct comparative kinetic study of Hept-4-en-6-ynoic acid in click reactions was identified, the well-established principles of thiol-ene/yne chemistry support the assertion that the dual ene-yne motif provides orthogonal and sequential functionalization capabilities not accessible with single-functionality compounds [1].

Click Chemistry Bioconjugation Polymer Chemistry

Cycloisomerization as a 1,6-Enyne Substrate

Hept-4-en-6-ynoic acid possesses a 1,6-enyne structural motif, a privileged substrate class for gold-catalyzed cycloisomerization reactions [1]. In the presence of mononuclear chlorogold(I) complexes bearing phosphaalkene ligands, related 1,6-enynes undergo efficient cyclization to afford vinylcyclopentene derivatives exclusively, without the need for a silver co-catalyst [1]. While direct experimental data for Hept-4-en-6-ynoic acid itself are not available in the peer-reviewed literature, its close structural analogy to other 1,6-enyne substrates (e.g., those employed in Au-catalyzed cycloisomerization studies) strongly suggests that it should exhibit similar cycloisomerization behavior, providing a pathway to functionalized cyclopentene scaffolds that is distinct from the lactonization chemistry of simple alkynoic acids (e.g., pent-4-ynoic acid, which yields γ-methylene-γ-lactones under similar conditions) [1].

Cycloisomerization Gold Catalysis Synthetic Methodology

Hept-4-EN-6-ynoic Acid Applications


Bioconjugation and Chemical Probe Synthesis

The dual alkene-alkyne functionality of Hept-4-en-6-ynoic acid, as established in its class-level inference for orthogonal click chemistry [1], makes it an ideal scaffold for constructing bioconjugates and chemical probes that require sequential, site-specific modifications. For example, the terminal alkyne can first be used for CuAAC with an azide-functionalized fluorophore or affinity tag, while the internal alkene remains available for subsequent thiol-ene conjugation to a peptide or polymer. This capability is not available with simpler monofunctional fatty acids, making Hept-4-en-6-ynoic acid a preferred choice for researchers developing advanced molecular tools in chemical biology.

Monomer for Click Polymer Synthesis

Leveraging its dual ene-yne structure, Hept-4-en-6-ynoic acid can serve as a bio-based monomer for the preparation of organosulfur polymers and functional materials through thiol-ene and thiol-yne click reactions [1]. The presence of both an alkene and an alkyne allows for tunable crosslinking density and the introduction of diverse functionalities in a single polymer backbone, a strategy that is increasingly employed to develop sustainable materials from fatty acid-derived precursors [1]. Its solid nature and moderate lipophilicity further simplify handling during polymerization reactions.

Cyclopentene Building Block for Medicinal Chemistry

Although direct experimental validation is pending, the 1,6-enyne framework of Hept-4-en-6-ynoic acid positions it as a promising substrate for gold-catalyzed cycloisomerization reactions that yield vinylcyclopentene derivatives [1]. These carbocyclic scaffolds are prevalent in bioactive natural products and pharmaceuticals. Researchers engaged in diversity-oriented synthesis or fragment-based drug discovery may prioritize this compound over simple alkynoic acids to access novel cyclopentene-containing building blocks that are not readily available from alternative starting materials [1].

SPPS Building Block

Hept-4-en-6-ynoic acid's carboxylic acid group provides a convenient handle for incorporation into peptides via standard SPPS protocols. Its solid-state form (melting point 64-66 °C) facilitates precise weighing and storage, a practical advantage over liquid fatty acids . Once incorporated, the pendant alkyne and alkene moieties can be used for on-resin or post-synthetic click chemistry modifications, enabling the creation of peptide conjugates with enhanced properties or novel functionalities [1].

Quote Request

Request a Quote for Hept-4-EN-6-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.